Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate
Description
Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-thienylcarbonylamino group at position 2, a methyl group at position 4, and a prop-2-enyl ester at position 3. The thiazole ring contributes to its aromatic stability, while the substituents confer distinct electronic and steric properties. The prop-2-enyl ester may influence solubility and metabolic stability, making this compound a candidate for medicinal chemistry research.
Properties
IUPAC Name |
prop-2-enyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-3-6-18-12(17)10-8(2)14-13(20-10)15-11(16)9-5-4-7-19-9/h3-5,7H,1,6H2,2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLLRYGOMWDSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the thiophene moiety, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate is highlighted through comparisons with related thiazole derivatives:
Data Table: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The 2-thienyl group in the target compound may enhance π-π stacking with biological targets compared to phenyl or nitrophenyl groups in analogs .
Ester Group Influence :
- Prop-2-enyl ester vs. ethyl/methyl esters: The allyl group may improve membrane permeability due to its lipophilicity but could reduce metabolic stability compared to saturated esters .
Heterocyclic Diversity :
- Compounds with tetrazole () or pyrrole () moieties exhibit divergent bioactivities (e.g., anti-inflammatory vs. anticancer), underscoring the role of heterocycle choice in target specificity.
Structural Complexity :
- Dual thiazole systems () or fused rings () often show enhanced potency but may complicate synthesis and scalability compared to simpler derivatives like the target compound.
Research Findings and Implications
- Antimicrobial Potential: Thiazoles with electron-deficient aryl groups (e.g., nitrophenyl in ) exhibit stronger antibacterial activity than those with electron-rich substituents like thienyl. However, the thienyl group’s sulfur atom may confer unique interactions with bacterial enzymes .
- Anticancer Activity : Pyrrole- and tetrazole-containing analogs () show higher cytotoxicity in cancer cell lines, suggesting that the target compound’s thienyl group might require optimization for oncology applications.
- Synthetic Accessibility: The prop-2-enyl ester in the target compound can be synthesized via Mitsunobu or Steglich esterification, similar to methods in , but purity challenges arise due to its allylic reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
